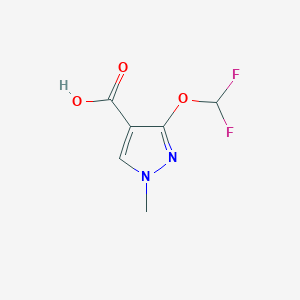

3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1378843-16-3, molecular weight: 192.12) is a halogen-substituted pyrazole derivative with a difluoromethoxy (-OCF₂H) group at the 3-position, a methyl group at the 1-position, and a carboxylic acid moiety at the 4-position of the pyrazole ring. It is structurally related to fungicidal intermediates such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA, CAS: 176969-34-9), which is a key building block for succinate dehydrogenase inhibitors (SDHIs) . While DFPA is extensively studied for agrochemical applications, the difluoromethoxy variant is less documented but shares structural similarities that may influence its physicochemical and biological properties.

Properties

IUPAC Name |

3-(difluoromethoxy)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O3/c1-10-2-3(5(11)12)4(9-10)13-6(7)8/h2,6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNNXPVTNPCRHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by carboxylation. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process, reducing the time and resources required.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated pyrazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in developing drugs targeting specific enzymes or receptors.

Industry: The compound’s unique properties make it valuable in materials science, such as developing new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, modulating the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylic acid derivatives are widely explored in medicinal and agrochemical research due to their bioisosteric versatility. Below is a comparative analysis of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole-4-carboxylic Acid Derivatives

Key Differences and Implications

Substituent Effects on Bioactivity

- The difluoromethoxy group (-OCF₂H) in the target compound introduces enhanced electronegativity and lipophilicity compared to DFPA’s difluoromethyl (-CHF₂) group. This may alter binding affinity to fungal SDH enzymes, though direct fungicidal data for the difluoromethoxy variant are lacking .

- Trifluoromethyl (-CF₃) substituents (e.g., in CAS 113100-53-1) increase metabolic stability and electron-withdrawing effects, often improving herbicidal potency .

Synthesis Complexity DFPA is synthesized via optimized routes (e.g., Claisen condensation or Solvay’s method using difluorochloroacetyl chloride), but the difluoromethoxy analog likely requires distinct approaches, such as nucleophilic substitution with difluoromethoxide .

Environmental and Safety Profiles

- DFPA synthesis generates volatile amines (e.g., dimethylamine), raising environmental concerns . The difluoromethoxy variant’s synthesis may involve fewer hazardous byproducts, but safety data (e.g., GHS classification) remain unpublished .

Biological Activity

3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid is a significant compound in agricultural chemistry, primarily utilized as an intermediate in the synthesis of various fungicides. It plays a crucial role in inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, which is vital for the survival of many phytopathogenic fungi. This article explores the biological activity of this compound, focusing on its antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid is with a molecular weight of approximately 192.12 g/mol. The compound features a pyrazole ring substituted with difluoromethoxy, methyl, and carboxylic acid groups. This unique structure contributes to its biological activity, particularly its fungicidal properties.

The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH). This enzyme is part of the mitochondrial respiratory chain and is crucial for energy production in fungi. By inhibiting SDH, 3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid disrupts cellular respiration, leading to fungal cell death.

Antifungal Activity

A series of studies have evaluated the antifungal activity of 3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives against various phytopathogenic fungi. The following table summarizes key findings from these studies:

The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited superior antifungal activity compared to boscalid, a well-known fungicide, indicating promising potential for agricultural applications .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been conducted to understand how structural modifications affect biological activity. Notably, the presence of bulky substituents like bromoindazole in compound 9m enhances its antifungal efficacy due to steric and electronic factors that favor interactions with the target enzyme . The following figure illustrates key regions influencing bioactivity:

SAR Analysis (Note: Replace with actual figure if available)

Case Studies

Case Study 1: Efficacy against Zymoseptoria tritici

In a field trial conducted in 2020, formulations containing 3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid were tested against Zymoseptoria tritici, responsible for septoria leaf blotch in wheat. The results indicated that treated plots showed a significant reduction in disease severity compared to untreated controls, confirming the compound's effectiveness as a fungicide .

Case Study 2: Environmental Impact Assessment

Environmental studies have indicated that metabolites of 3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid can persist in agricultural soils where it is applied as part of fungicide formulations. Monitoring data from the US Geological Survey highlighted that fluxapyroxad, which metabolizes into this compound, was one of the most widely used fungicides in 2018, raising concerns about its long-term ecological effects .

Q & A

Basic: What are the established synthetic routes for DFPA in laboratory settings?

DFPA is synthesized via two primary methods:

- Claisen Condensation Method : Begins with ethyl difluoroacetate, which undergoes condensation with ethyl acetate to form ethyl difluoroacetoacetate. Subsequent reactions with triethyl orthoformate and methylhydrazine yield DFPA after hydrolysis .

- Alternative Route : A 2021 study by Ochi et al. developed a streamlined approach using catalytic trifluoroethanol and microwave-assisted ring closure, reducing reaction time from 24 hours to 2 hours while maintaining >90% purity .

Both methods require rigorous purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve analytical-grade DFPA.

Advanced: How can researchers address discrepancies in reported yields and purity of DFPA across synthetic protocols?

Discrepancies often arise from variations in:

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve intermediate stability but may introduce side products if not carefully removed .

- Catalyst Loading : Excess triethylamine in Claisen condensation can lead to esterification byproducts, necessitating precise stoichiometric control .

- Hydrolysis Conditions : Alkaline hydrolysis (NaOH) at 80°C versus room temperature affects carboxylate intermediate stability, impacting final purity .

Validation Strategy : Cross-validate results using HPLC (C18 column, 0.1% TFA in acetonitrile/water) and LC-MS to quantify impurities. Comparative kinetic studies under standardized conditions (e.g., 25°C vs. 60°C) can reconcile yield disparities .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing DFPA?

- NMR : ¹⁹F NMR (δ -120 to -125 ppm) confirms difluoromethyl group integrity. ¹H NMR (DMSO-d₆) shows pyrazole ring protons at δ 7.2–7.5 ppm and methyl groups at δ 3.8–4.0 ppm .

- XRD : Single-crystal X-ray diffraction reveals planar pyrazole rings with dihedral angles of 2–5° between the carboxylic acid and difluoromethyl groups, critical for understanding intermolecular interactions .

- FTIR : Strong carbonyl stretches at 1680–1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ verify functional group retention .

Advanced: What is the molecular mechanism behind the fungicidal activity of DFPA-derived compounds?

DFPA derivatives (e.g., fluxapyroxad) inhibit succinate dehydrogenase (SDH), a key enzyme in fungal mitochondrial respiration. The difluoromethyl group enhances binding to the ubiquinone site (Qp) via hydrophobic interactions, while the carboxylic acid moiety stabilizes hydrogen bonds with Arg-88 and His-132 residues in SDH . Key Evidence :

- SDH inhibition IC₅₀ values correlate with fluorine substitution; DFPA derivatives show 10–100x higher potency than non-fluorinated analogs .

- Mutagenesis studies confirm resistance mutations (e.g., SDH-B H272Y) disrupt DFPA binding, validating target specificity .

Advanced: How does the difluoromethyl group influence DFPA’s physicochemical properties compared to non-fluorinated analogs?

- Lipophilicity : LogP increases by 0.8–1.2 units (measured via shake-flask method), enhancing membrane permeability .

- Metabolic Stability : In vitro microsomal assays show DFPA’s t₁/₂ is 2.3x longer than its methyl counterpart due to reduced cytochrome P450-mediated oxidation .

- Acid Dissociation : The pKa of the carboxylic acid group shifts from 3.2 (non-fluorinated) to 3.8 in DFPA, affecting solubility in physiological buffers .

Advanced: What strategies mitigate DFPA hydrolysis during storage or biological assays?

- pH Control : Store DFPA at pH 4–5 (citrate buffer) to minimize carboxylate anion formation, which accelerates hydrolysis .

- Anhydrous Conditions : Use desiccants (silica gel) or lyophilization for long-term storage.

- Stabilizing Agents : Co-formulate with 1–5% cyclodextrins to encapsulate the carboxylic acid group, reducing water accessibility .

Basic: What are the key safety considerations when handling DFPA in the laboratory?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.